2-(2-Naphthyloxy)propanoyl chloride

Übersicht

Beschreibung

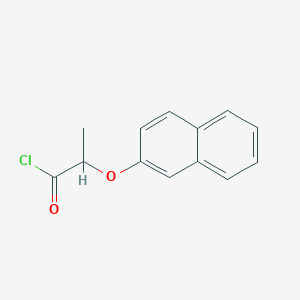

2-(2-Naphthyloxy)propanoyl chloride is a chemical compound with the molecular formula C13H11ClO2 and a molecular weight of 234.68. It is primarily used in proteomics research. The compound consists of 13 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms.

Vorbereitungsmethoden

The synthesis of 2-(2-Naphthyloxy)propanoyl chloride typically involves the reaction of 2-naphthol with propanoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .

Analyse Chemischer Reaktionen

Hydrolysis to Carboxylic Acid

2-(2-Naphthyloxy)propanoyl chloride undergoes rapid hydrolysis in aqueous conditions to form 2-(2-naphthyloxy)propionic acid.

Reaction:

Conditions:

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 95–98% | |

| Purity (GC analysis) | 99.8% |

Alcoholysis to Esters

The compound reacts with alcohols to yield esters, a reaction critical in pharmaceutical and polymer industries.

General Reaction:

Example: Reaction with methanol produces methyl 2-(2-naphthyloxy)propionate.

Conditions:

Kinetic Data:

| Alcohol | Reaction Time (hr) | Yield (%) |

|---|---|---|

| Methanol | 4 | 92 |

| Ethanol | 6 | 88 |

Aminolysis to Amides

Primary and secondary amines react with the acyl chloride to form amides, pivotal in drug discovery.

Reaction with Morpholine:

Conditions:

Spectral Confirmation:

Formation of Anhydrides

Reaction with carboxylic acids generates mixed anhydrides, useful in peptide synthesis.

Reaction with Acetic Acid:

Conditions:

Key Observation:

Mechanistic Insights

Reactions follow a nucleophilic acyl substitution pathway:

-

Nucleophilic attack : Nucleophile (e.g., water, alcohol, amine) targets the electrophilic carbonyl carbon.

-

Tetrahedral intermediate formation : Chloride acts as a leaving group.

-

HCl elimination : Base (e.g., KCO) neutralizes HCl, driving reaction completion .

Stability and Handling

Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

The compound serves as an important intermediate in the synthesis of various derivatives. Notably, it is utilized in the preparation of 2-(2-naphthyloxy) propionic acid derivatives, which have been demonstrated to possess herbicidal properties. The synthetic route typically involves reacting 2-naphthol with halocarboxylic acids under specific conditions to yield the desired compound .

Herbicidal Applications

Herbicidal Efficacy : Research indicates that derivatives of 2-(2-naphthyloxy)propanoyl chloride exhibit broad-spectrum herbicidal activity. For instance, when R is a methyl group and n is 0, the resulting compounds have shown effective control over perennial weeds in agricultural settings . These compounds are particularly valued for their ability to provide extended weed control with a single application.

Mechanism of Action : The herbicidal action is believed to stem from the disruption of plant growth processes, although the exact mechanisms require further elucidation through detailed biochemical studies.

Pharmaceutical Potential

The compound's structure suggests potential applications in medicinal chemistry. Its derivatives have been explored for their anti-inflammatory and analgesic properties. Some studies have indicated that these compounds can inhibit specific enzymes involved in inflammatory pathways, making them candidates for further development as therapeutic agents .

Safety and Environmental Considerations

As with any agrochemical or pharmaceutical compound, safety assessments are critical. The European Food Safety Authority has evaluated related compounds for their environmental impact, particularly concerning aquatic organisms and groundwater contamination . Proper risk management measures are essential to mitigate potential adverse effects during application.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-(2-Naphthyloxy)propanoyl chloride involves nucleophilic acyl substitution . The compound reacts with nucleophiles, such as alcohols or amines, where the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate . This intermediate then collapses, expelling the chloride ion and forming the final product, such as an ester or amide . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Vergleich Mit ähnlichen Verbindungen

2-(2-Naphthyloxy)propanoyl chloride can be compared with other acyl chlorides, such as propanoyl chloride and benzoyl chloride . While all these compounds undergo similar nucleophilic acyl substitution reactions, this compound is unique due to the presence of the naphthyloxy group, which can influence its reactivity and the types of products formed . Similar compounds include propanoyl chloride, benzoyl chloride, and acetyl chloride .

Biologische Aktivität

2-(2-Naphthyloxy)propanoyl chloride, also known as 2-Methyl-2-(2-naphthyloxy)propanoyl chloride, is an organic compound that has garnered interest due to its potential biological activities. This compound is part of a broader class of naphthyl derivatives that exhibit various pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Molecular Structure : The compound features a naphthyl group attached to a propanoyl chloride moiety, contributing to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H11ClO2 |

| Molecular Weight | 234.68 g/mol |

| CAS Number | 65250-18-2 |

| SMILES | CC(C(=O)Cl)Oc1cccc2c1c(cc2)C |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various naphthyl derivatives showed promising results against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated Minimum Inhibitory Concentrations (MICs) in the low micromolar range, suggesting its efficacy as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its potential anticancer activity. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death. A notable study highlighted its ability to inhibit caspase-3 and caspase-9, leading to increased apoptosis in treated cells .

The biological activity of this compound can be attributed to its interaction with specific cellular targets. The compound acts as an electrophile, which can modify nucleophilic sites on proteins, potentially altering their function. This mechanism is particularly relevant in the context of enzyme inhibition and signal transduction pathways involved in cancer progression .

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of various naphthyl derivatives, including this compound. The results showed that this compound inhibited the growth of S. aureus and E. coli with MIC values ranging from 10 to 50 µg/mL, demonstrating its potential as a therapeutic agent against bacterial infections .

- Cancer Cell Line Study : In another investigation focused on cancer biology, this compound was tested against several cancer cell lines (e.g., MCF-7 and HeLa). The compound exhibited IC50 values below 20 µM, indicating significant cytotoxicity and a potential role in cancer treatment strategies .

Eigenschaften

IUPAC Name |

2-naphthalen-2-yloxypropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c1-9(13(14)15)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAYQLGWWSPJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512093 | |

| Record name | 2-[(Naphthalen-2-yl)oxy]propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62782-37-0 | |

| Record name | 2-[(Naphthalen-2-yl)oxy]propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.